![molecular formula C13H8Cl2O2 B567807 2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1237117-14-4](/img/structure/B567807.png)

2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

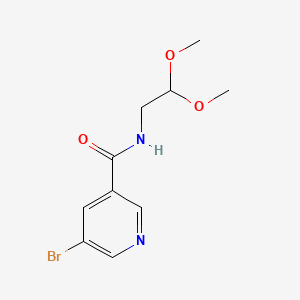

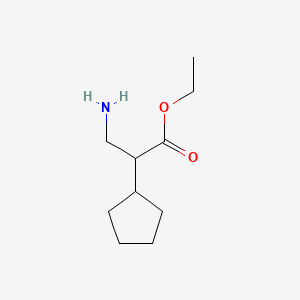

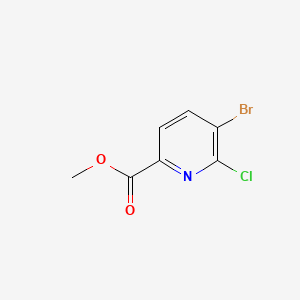

The synthesis of 2’,3-Dichloro-[1,1’-biphenyl]-4-carboxylic acid could potentially involve the use of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a widely used quinone with a high reduction potential . DDQ commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .Molecular Structure Analysis

The molecular formula of 2’,3-Dichloro-[1,1’-biphenyl]-4-carboxylic acid is C12H8Cl2 . Its molecular weight is 223.09 g/mol . The IUPAC name for this compound is 1,2-dichloro-3-phenylbenzene .Physical And Chemical Properties Analysis

2’,3-Dichloro-[1,1’-biphenyl]-4-carboxylic acid has a molecular weight of 223.09 g/mol . It is a synthetic organic compound with 1-10 chlorine atoms attached to biphenyl .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

- Electrochemically Induced Reactions : The electrochemical synthesis approach has been utilized to selectively substitute 1,4-dichlorobenzene, leading to products like 3',5'-di-tert-butyl-4'-hydroxy-1,1'-biphenyl-4-carboxylic acid, demonstrating its potential in creating complex organic molecules through electrochemically induced reactions (Combellas et al., 1993).

- Novel Synthetic Routes : Research has explored novel synthetic pathways to create derivatives of biphenyl 4-carboxylic acid, emphasizing the adaptability of this compound in the synthesis of structurally diverse molecules (Patel, Malik, & Bhatt, 2009).

Material Science and Catalysis

- Metal-Organic Frameworks (MOFs) : Tetra-carboxylic acid-based MOFs incorporating metal clusters have been developed, showcasing the application of such compounds in constructing high-performance electrocatalysts for hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), pointing towards their utility in energy conversion and storage technologies (Qiu et al., 2020).

- Polymer Synthesis : The compound has been implicated in the synthesis of photosetting cholesteric polyesters derived from 4-hydroxycinnamic acid and isosorbide, illustrating its role in the development of new materials with potential applications in optics and electronics (Sapich et al., 1998).

Biochemical Applications

- Biological Studies : The synthesis and characterization of organotin(IV) complexes with derivatives of biphenyl carboxylic acid highlight the biochemical relevance, including investigations into their antibacterial and antifungal activities, suggesting potential pharmaceutical applications (Ahmad et al., 2002).

Analytical Chemistry

- Spectrophotometric Determinations : The basicities of substituted acetylbiphenyls and biphenyl carboxylic acids have been measured, indicating the importance of such compounds in analytical chemistry for understanding the influence of substituents on acid-base properties (Nadar & Kannan, 1984).

Mecanismo De Acción

Target of Action

It’s worth noting that this compound belongs to the class of organic compounds known as polychlorinated biphenyls . These compounds are known to interact with various proteins and receptors in the body, potentially influencing a range of biological processes.

Mode of Action

It’s known that polychlorinated biphenyls can interact with cellular targets, potentially leading to changes in cellular function . More research is needed to fully understand the specific interactions of this compound with its targets.

Biochemical Pathways

Polychlorinated biphenyls, in general, have been found to interfere with various biochemical pathways, including those involved in hormone regulation and immune response .

Result of Action

Polychlorinated biphenyls are known to cause a variety of health effects, including neurotoxicity, immunotoxicity, and potential carcinogenicity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2’,3-Dichloro-[1,1’-biphenyl]-4-carboxylic acid. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological targets .

It’s important to note that due to the potential health effects and persistence in the environment, the use of polychlorinated biphenyls has been restricted in many countries .

Propiedades

IUPAC Name |

2-chloro-4-(2-chlorophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-11-4-2-1-3-9(11)8-5-6-10(13(16)17)12(15)7-8/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNRGBBYQPUKMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20689538 |

Source

|

| Record name | 2',3-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20689538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1237117-14-4 |

Source

|

| Record name | 2',3-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20689538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B567739.png)

![1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567743.png)

![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B567746.png)